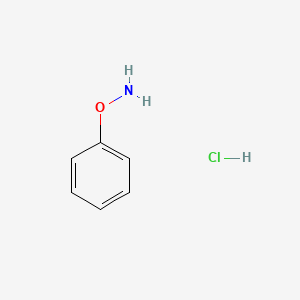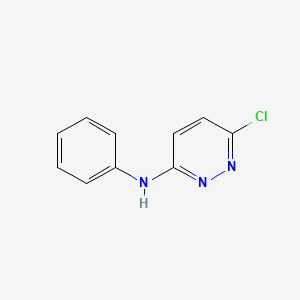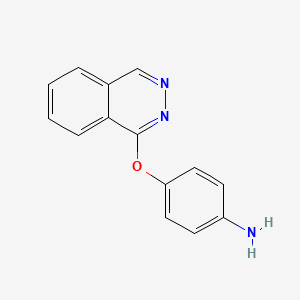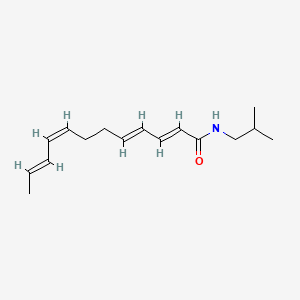
(2,2-dimethyl-3-oxobutyl) methanesulfonate
Overview
Description
(2,2-dimethyl-3-oxobutyl) methanesulfonate is an organic compound with the molecular formula C7H14O4S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2-dimethyl-3-oxo-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-dimethyl-3-oxobutyl) methanesulfonate can be synthesized through esterification reactions. One common method involves the reaction of methanesulfonic acid with 2,2-dimethyl-3-oxo-butanol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-3-oxobutyl) methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-dimethyl-3-oxobutyl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2,2-dimethyl-3-oxo-butanol, which can then participate in further chemical reactions. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions and catalyzing various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester compound with an ethyl group instead of a 2,2-dimethyl-3-oxo-butyl group.
Methanesulfonic acid methyl ester: Another ester derivative with a methyl group.
Uniqueness
(2,2-dimethyl-3-oxobutyl) methanesulfonate is unique due to the presence of the 2,2-dimethyl-3-oxo-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H14O4S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2,2-dimethyl-3-oxobutyl) methanesulfonate |
InChI |
InChI=1S/C7H14O4S/c1-6(8)7(2,3)5-11-12(4,9)10/h5H2,1-4H3 |
InChI Key |
KYGTUAYBXXZMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)COS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)










![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
